

An In-depth Technical Guide to the Physical Characteristics of (13C₆)Phenylacetic Acid

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Compound of Interest

Compound Name: (~13-C_6_)Phenylacetic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(13C₆)Phenylacetic acid is a stable, isotopically labeled form of phenylacetic acid, a compound of significant interest in various scientific disciplines. From its role as a plant auxin to its utility as a critical internal standard in pharmacokinetic and metabolic studies, a thorough understanding of its physical and chemical properties is paramount for its effective application. [1][2][3][4] This technical guide provides a comprehensive overview of the key physical characteristics of (13C₆)Phenylacetic acid, offering insights into its handling, analysis, and application in research and drug development. The inclusion of the six ¹³C atoms in the benzene ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous or administered phenylacetic acid.[2][5]

Core Physical and Chemical Properties

A foundational understanding of the fundamental physical and chemical properties of (13C₆)Phenylacetic acid is essential for its proper handling, storage, and use in experimental settings. These properties are summarized in the table below.

| Property | Value | Source(s) |
|------------------|---|-----------|
| Chemical Formula | $^{13}\text{C}_6\text{C}_2\text{H}_8\text{O}_2$ | |
| Molecular Weight | 142.10 g/mol | |
| Appearance | Solid | |
| Melting Point | 77-79 °C (lit.) | |
| Boiling Point | 265 °C (lit.) | |
| Isotopic Purity | ≥ 99 atom % ^{13}C | |
| Mass Shift | M+6 | |

Structural Elucidation and Spectroscopic Analysis

The structural integrity and isotopic enrichment of ($^{13}\text{C}_6$)Phenylacetic acid are confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and isotopic labeling pattern of ($^{13}\text{C}_6$)Phenylacetic acid.

- ^1H NMR: The proton NMR spectrum is expected to be similar to that of unlabeled phenylacetic acid, showing signals corresponding to the methylene ($-\text{CH}_2-$) and phenyl protons. The coupling patterns of the phenyl protons may be influenced by the adjacent ^{13}C nuclei.
- ^{13}C NMR: The ^{13}C NMR spectrum provides direct evidence of the isotopic enrichment. In a fully labeled compound, the signals corresponding to the benzene ring carbons will be significantly enhanced and will exhibit ^{13}C - ^{13}C coupling. The chemical shifts for the phenyl carbons in unlabeled phenylacetic acid are a useful reference.[\[6\]](#)[\[7\]](#)

Mass Spectrometry (MS)

Mass spectrometry is crucial for verifying the molecular weight and isotopic purity of (13C₆)Phenylacetic acid. The mass spectrum will show a molecular ion peak at m/z corresponding to the ¹³C-labeled compound, which is 6 mass units higher than that of the unlabeled phenylacetic acid. This distinct mass difference is the basis for its use as an internal standard in quantitative analyses.[2]

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and use in various assays. While specific quantitative solubility data for (13C₆)Phenylacetic acid is not readily available, the solubility of its unlabeled counterpart, phenylacetic acid, provides a reliable estimate. Phenylacetic acid is sparingly soluble in water but shows good solubility in organic solvents.[3][8]

General Solubility Characteristics (based on Phenylacetic Acid):

- Water: Slightly soluble.[3]
- Organic Solvents: Soluble in alcohols (e.g., methanol, ethanol), ethers, and acetone.[8][9]

The carboxylic acid moiety imparts some polarity, allowing for limited aqueous solubility, while the phenyl ring contributes to its solubility in organic solvents. For quantitative applications, it is recommended to determine the solubility in the specific solvent system to be used.

Stability and Storage

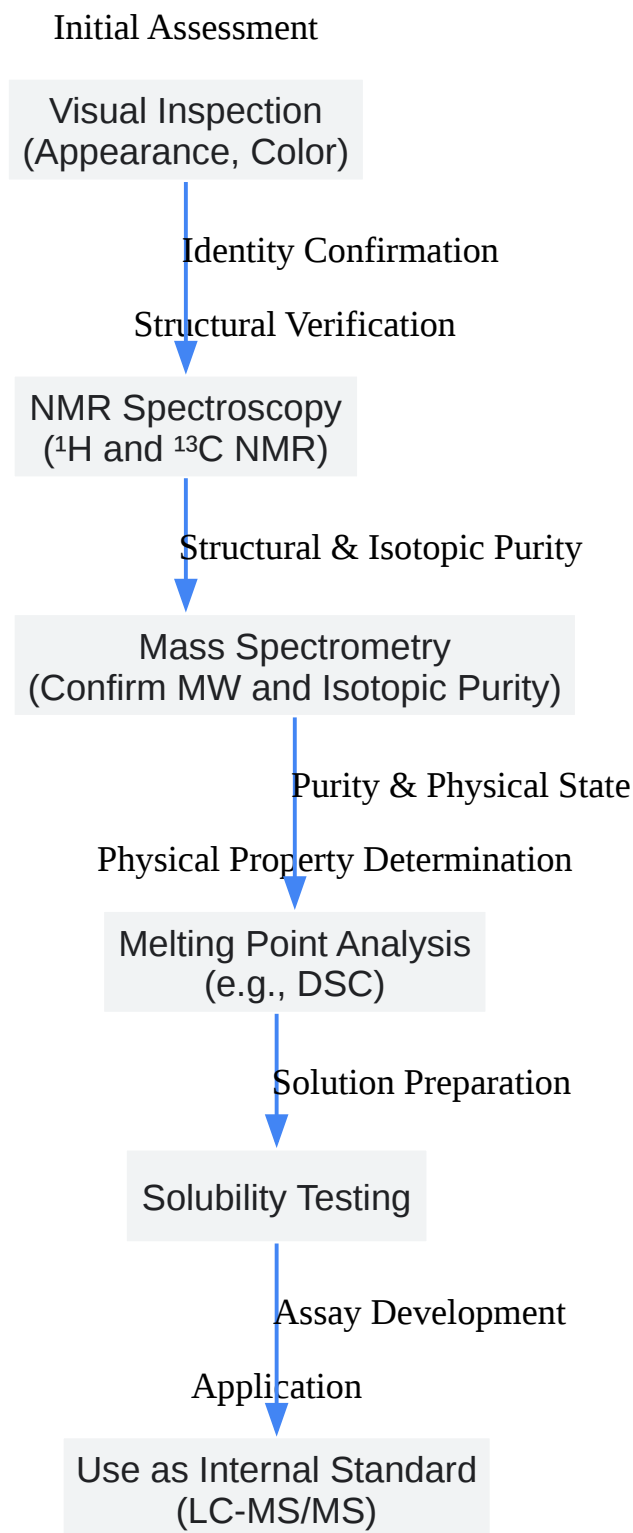
Proper storage is essential to maintain the integrity and purity of (13C₆)Phenylacetic acid.

- Storage Conditions: It is recommended to store the compound in a tightly sealed container in a cool, dry place.[10] For long-term storage, refrigeration or freezing is advisable to minimize potential degradation.
- Stability: (13C₆)Phenylacetic acid is a stable isotopically labeled compound. However, like its unlabeled form, it may be sensitive to light and high temperatures over extended periods.[10] Regular assessment of purity, especially for long-term stored materials, is a good laboratory practice.

Experimental Protocols

The following sections outline generalized protocols for the characterization and use of $(^{13}\text{C}_6)$ Phenylacetic acid.

Workflow for Characterization of $(^{13}\text{C}_6)$ Phenylacetic Acid



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Caption: Workflow for the comprehensive characterization of (13C6)Phenylacetic acid.

Step-by-Step Protocol for Solubility Determination

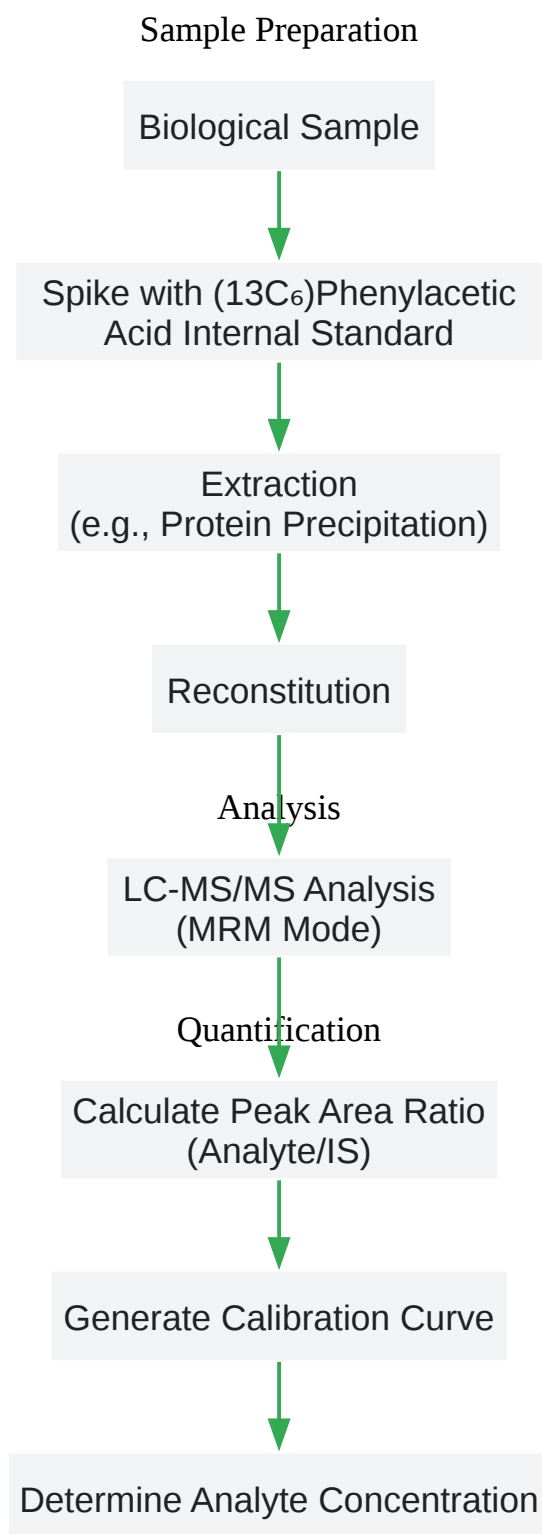
- Preparation: Accurately weigh a small amount of ($^{13}\text{C}_6$)Phenylacetic acid (e.g., 1-5 mg) into a clear vial.
- Solvent Addition: Add a measured volume of the solvent to be tested (e.g., 100 μL) to the vial.
- Mixing: Vigorously vortex or shake the vial for a set period (e.g., 1-2 minutes).
- Observation: Visually inspect the solution for any undissolved solid.
- Incremental Addition: If the solid has dissolved, continue adding the solvent in measured increments, mixing thoroughly after each addition, until the saturation point is reached (i.e., solid material remains undissolved).
- Quantification: Calculate the approximate solubility in mg/mL or other appropriate units.

General Protocol for Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines the general steps for using ($^{13}\text{C}_6$)Phenylacetic acid as an internal standard for the quantification of phenylacetic acid in a biological matrix.

- Preparation of Stock Solution: Prepare a stock solution of ($^{13}\text{C}_6$)Phenylacetic acid in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
- Preparation of Working Solution: Dilute the stock solution to a working concentration that is appropriate for the expected concentration range of the analyte in the samples.
- Sample Preparation:
 - To a known volume of the biological sample (e.g., plasma, urine), add a precise volume of the ($^{13}\text{C}_6$)Phenylacetic acid working solution.
 - Perform a sample extraction procedure (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction) to remove interferences.

- Evaporate the organic solvent and reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis:
 - Inject the prepared sample into an LC-MS/MS system.
 - Separate the analyte and internal standard using a suitable HPLC or UHPLC column and mobile phase gradient.
 - Detect and quantify the analyte and internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for both phenylacetic acid and (13C₆)Phenylacetic acid should be optimized.[\[11\]](#)
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Generate a calibration curve using standards of known concentrations of unlabeled phenylacetic acid spiked with the internal standard.
 - Determine the concentration of phenylacetic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Caption: Workflow for using ($^{13}\text{C}_6$)Phenylacetic acid as an internal standard.

Conclusion

($^{13}\text{C}_6$)Phenylacetic acid is a well-characterized, stable isotopically labeled compound with defined physical properties. Its primary application lies in its use as a robust internal standard for the accurate quantification of phenylacetic acid in complex matrices. A thorough understanding of its physical characteristics, as outlined in this guide, is crucial for researchers and scientists in drug development and related fields to ensure the reliability and accuracy of their experimental results.

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